molecular formula C12H13NO6 B1241016 Unii-BB42CM4HU5

Unii-BB42CM4HU5

Cat. No.: B1241016
M. Wt: 267.23 g/mol
InChI Key: SKFNUBZVZUFBSE-JSPAPJHSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-BB42CM4HU5 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure includes a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical properties. Key characteristics include:

  • LogP values: XLOGP3 (2.15), WLOGP (0.78), MLOGP (1.64), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .
  • Biological properties: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a bioavailability score of 0.55 .
  • Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

This compound is structurally analogous to aryl boronic acids used in Suzuki-Miyaura couplings, though its specific pharmacological applications remain uncharacterized in the provided evidence.

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

(3S,10aR)-3,4a-dihydroxy-3,4,10,10a-tetrahydro-2H-pyrano[3,2-b][1,4]benzoxazine-9-carboxylic acid

InChI

InChI=1S/C12H13NO6/c14-6-4-12(17)11(18-5-6)13-9-7(10(15)16)2-1-3-8(9)19-12/h1-3,6,11,13-14,17H,4-5H2,(H,15,16)/t6-,11+,12?/m0/s1

InChI Key

SKFNUBZVZUFBSE-JSPAPJHSSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]2C1(OC3=CC=CC(=C3N2)C(=O)O)O)O

Canonical SMILES

C1C(COC2C1(OC3=CC=CC(=C3N2)C(=O)O)O)O

Synonyms

ICM 0201
ICM-0201
ICM0201

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Unii-BB42CM4HU5 belongs to a class of halogenated aryl boronic acids. Below is a comparative analysis with two structurally similar compounds: (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity scores: 0.71–0.87) .

Table 1: Structural and Physicochemical Comparison

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.72 g/mol
Halogen Substituents Bromine (position unspecified), Chlorine Bromine (3), Chlorine (5) Bromine (6), Chlorine (2,3)
LogP (XLOGP3) 2.15 Not reported Not reported
Solubility 0.24 mg/mL Likely lower due to increased halogens Likely lower due to dichloro substitution
BBB Permeability Yes Unreported Unreported

Key Differences:

Substituent Positions: this compound’s halogen positions are unspecified, whereas the similar compounds have defined substituent patterns.

Lipophilicity and Solubility :

  • The dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and logP, likely reducing aqueous solubility compared to this compound .

Synthetic Complexity: this compound’s synthesis employs a palladium catalyst, a common method for boronic acids.

This property may stem from its balanced logP (2.15), whereas more lipophilic analogs could face reduced BBB penetration .

Research Implications

  • Drug Development : this compound’s BBB permeability makes it a candidate for central nervous system-targeted therapies, though further in vivo studies are needed .
  • Material Science : Its boronic acid group suggests utility in polymer chemistry or biosensors, akin to other aryl boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-BB42CM4HU5
Reactant of Route 2
Unii-BB42CM4HU5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.